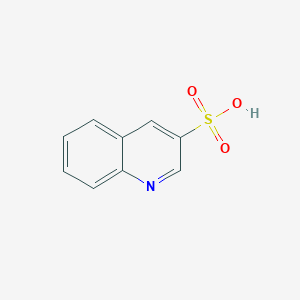

Quinoline-3-sulfonic acid

Description

Contextualization of Quinoline (B57606) Derivatives in Contemporary Chemical Sciences

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone scaffold in the chemical sciences. ijfans.orgtandfonline.com Its derivatives are prominent heterocyclic motifs and crucial building blocks in the synthesis of physiologically active compounds and functional materials. bohrium.comrsc.org The significance of the quinoline nucleus is underscored by its presence in numerous natural products, particularly alkaloids, and its wide-ranging applications in medicinal chemistry, materials science, agrochemicals, and industrial chemistry. ijfans.orgbohrium.comresearchgate.netacademie-sciences.fr

In medicinal chemistry, the quinoline framework is a well-established pharmacophore, forming the core of many drugs with diverse therapeutic properties. rsc.orgnih.gov These include antimalarial, anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netacademie-sciences.frnih.gov The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to modulate the biological activity and physicochemical properties of the resulting molecules. orientjchem.org Modern synthetic methodologies, including metal-catalyzed cyclizations, microwave-assisted synthesis, and green chemistry approaches, have further expanded the accessibility and diversity of quinoline derivatives. ijfans.orgrsc.org Beyond medicine, quinoline compounds are utilized as catalysts, dyes, and components in the development of nanostructures with advanced electronic and photonic functions. researchgate.netacademie-sciences.fr

Significance of Sulfonic Acid Moieties within the Quinoline Scaffold in Academic Inquiry

The introduction of a sulfonic acid (-SO₃H) group into the quinoline scaffold imparts unique and valuable properties, making these derivatives subjects of significant academic and industrial interest. The sulfonic acid moiety is strongly electron-withdrawing and highly acidic, and it dramatically increases the water solubility of the parent quinoline molecule. ontosight.ai This enhanced solubility is particularly advantageous for biological and catalytic applications in aqueous media. ontosight.aiacs.org

Quinoline sulfonic acids have emerged as effective Brønsted acid catalysts in a variety of organic transformations. nih.gov They are often employed in the synthesis of other heterocyclic compounds, such as substituted quinolines via the Friedländer annulation, where they can act as efficient and often recyclable catalysts. tandfonline.comsemanticscholar.org The use of sulfonic acid-functionalized ionic liquids and solid supports like silica (B1680970) represents a key strategy in green chemistry, offering advantages such as ease of separation, catalyst reusability, and often solvent-free reaction conditions. acs.orgsemanticscholar.orgresearchgate.net

In materials science, quinoline sulfonic acids serve as important ligands in the construction of metal-organic frameworks (MOFs). acs.org For instance, a cerium-based MOF incorporating a quinoline sulfonic acid ligand has been shown to be an effective photocatalyst for CO₂ reduction, a property attributed to enhanced visible-light absorption via ligand-to-metal charge transfer. acs.org The ability of the sulfonate group to coordinate with metal ions also makes these compounds valuable as chelating agents in analytical chemistry and for the synthesis of complex coordination compounds. ontosight.ainbinno.com

Scope and Research Trajectories for Quinoline-3-sulfonic Acid

While various isomers of quinoline sulfonic acid have been studied, this compound and its derivatives present a specific area of research focus. The position of the sulfonic acid group on the quinoline ring significantly influences the molecule's electronic properties, reactivity, and potential applications. Research into the 3-sulfonic acid isomer often centers on its synthesis and its use as a versatile intermediate for creating more complex molecules.

The synthesis of this compound derivatives has been explored, for example, through the development of methods to create halogen-substituted versions. researchgate.net A critical aspect of research is the protection and subsequent deprotection of the sulfonic acid group during multi-step syntheses. One study detailed the synthesis of a quinolone-3-sulfonic acid analog where a 2-bromophenyl sulfonate served as a protected form that could be readily hydrolyzed under basic conditions. clockss.org This highlights the strategic importance of the sulfonic acid group in directing synthetic pathways.

Derivatives such as Quinoline-3-sulfonamide have been identified as having unique electronic and steric properties, making them valuable intermediates in medicinal chemistry. Although specific applications for this compound itself are less documented than for its 8-sulfonic acid counterpart, its role as a precursor is crucial. Future research trajectories likely involve its incorporation into novel catalytic systems, the development of new functional materials, and its use as a foundational scaffold for designing targeted therapeutic agents. The compound's structure suggests potential for forming hydrogen bonds and interacting with biological molecules, an area ripe for further investigation. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)O |

| InChI Key | IGSGRAUIHMXSFA-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXXHPLNLYEVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649921 | |

| Record name | Quinoline-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-41-9 | |

| Record name | Quinoline-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline 3 Sulfonic Acid and Functionalized Analogues

Strategies for Direct Sulfonation of Quinoline (B57606) Nuclei at Position 3

Directly introducing a sulfonic acid group at the C3-position of a quinoline ring is not straightforward. The electronic properties of the quinoline system heavily influence the position of electrophilic substitution, making regioselectivity a primary obstacle.

The quinoline ring system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient and generally deactivated towards electrophilic attack compared to benzene. Consequently, electrophilic substitution reactions on quinoline typically occur on the benzene portion of the molecule.

Under vigorous reaction conditions, such as sulfonation with fuming sulfuric acid at high temperatures, substitution occurs preferentially at the C5, C6, and C8 positions of the benzene ring. uop.edu.pkgoogle.com For instance, heating quinoline with fuming sulfuric acid at 220°C yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The specific product distribution between quinoline-5-sulfonic acid, quinoline-6-sulfonic acid, and quinoline-8-sulfonic acid depends on the precise reaction conditions. google.com The C3 position, located on the electron-deficient pyridine ring, is not favored for direct electrophilic attack.

To overcome this inherent regioselectivity, modern synthetic methods have explored the functionalization of quinoline N-oxides. The N-oxide functionality alters the electronic distribution of the quinoline ring, making the pyridine ring more susceptible to certain transformations. A novel, one-pot synthesis has been developed for C3-sulfonate esters of quinolines starting from quinoline N-oxides and reacting them with sulfonyl chlorides. rsc.org This approach circumvents the challenges of direct electrophilic sulfonation by proceeding through a different mechanism that favors C3 functionalization. rsc.orgresearchgate.net

Optimization of reaction conditions is critical for controlling the outcome of sulfonation reactions. In the classical sulfonation of quinoline, the temperature is a key variable. The reaction of quinoline with an excess of sulfuric acid containing free SO₃ (oleum) at temperatures ranging from 90 to 180°C can be manipulated to influence the ratio of the resulting 5-, 6-, and 8-sulfonic acid isomers. google.com

For the targeted synthesis of C3-functionalized quinolines, a different set of conditions is required. The chemo- and regioselective synthesis of quinoline-3-sulfonate esters has been achieved under metal-free conditions. rsc.org This procedure involves the reaction of quinoline N-oxides with various arenesulfonyl or aliphatic sulfonyl chlorides. rsc.org The sulfonyl chloride serves a dual role as both the sulfonating and chlorinating agent, leading to C3-sulfonate esters and C4-chlorides of quinolines. rsc.org This method is noted for its practicality, high efficiency, and atomic economy. rsc.org

| Method | Reactants | Key Conditions | Products | Position of Sulfonylation |

| Classical Electrophilic Sulfonation | Quinoline, Fuming Sulfuric Acid (Oleum) | High Temperature (90-220°C) | Mixture of Isomers | C5, C6, C8 uop.edu.pkgoogle.com |

| N-Oxide Mediated Sulfonylation | Quinoline N-oxide, Sulfonyl Chloride | Metal-free | C3-Sulfonate Esters | C3 rsc.orgresearchgate.net |

Multi-Step Synthesis Approaches for Quinoline-3-sulfonic Acid Derivatives

Given the difficulties of direct C3-sulfonation, multi-step syntheses that build the quinoline backbone from simpler, acyclic precursors are a common and versatile alternative. These methods allow for the strategic placement of substituents that can either be a sulfonic acid group or a precursor that is later converted to one. Named reactions are instrumental in constructing the core quinoline structure.

Several classic named reactions provide reliable pathways to the quinoline core, which can be adapted for the synthesis of precursors to this compound.

The Combes quinoline synthesis is the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone. nih.goviipseries.orgwikipedia.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclodehydration upon heating in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, to yield a substituted quinoline. nih.goviipseries.org

To prepare a precursor for this compound using this method, one could employ a starting aniline (B41778) that already contains a sulfonic acid group (or a protected version) at the appropriate position. Alternatively, the 1,3-diketone could be substituted in a way that, after cyclization, a functional group amenable to conversion into a sulfonic acid is installed at the C3 position of the quinoline ring. The versatility of the Combes synthesis allows for the preparation of a wide range of substituted quinolines that can serve as key intermediates. iipseries.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product |

| Aryl Amine | β-Diketone | Acid (e.g., H₂SO₄), Heat | Enamine | Substituted Quinoline |

The Friedländer annulation, first reported in 1882, is one of the most direct and widely used methods for synthesizing substituted quinolines. nih.govresearchgate.net The classical reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. researchgate.netwikipedia.org The reaction can be catalyzed by acids or bases, or simply by heating the reactants. researchgate.netwikipedia.org

This method is exceptionally useful for creating precursors to this compound because the choice of the α-methylene carbonyl compound directly determines the substituent at the C3 position. By choosing a ketone or aldehyde with a suitable functional group at the α-position (e.g., a protected thiol for later oxidation, or a halide for subsequent substitution), a precursor for the sulfonic acid group can be installed directly during the ring-forming step.

Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis, reflecting its importance. These include Brønsted acids, Lewis acids (like neodymium(III) nitrate), iodine, and silica-supported catalysts under solvent-free or microwave-assisted conditions. nih.govwikipedia.orgijcce.ac.ir This broad catalytic scope makes the Friedländer annulation a highly adaptable strategy for constructing specifically functionalized quinoline backbones. nih.govnih.gov

| Catalyst System | Conditions | Typical Yield | Reference |

| [Hbim]BF₄ (Ionic Liquid) | 100 °C, Solvent-free | ~93% | nih.gov |

| P₂O₅/SiO₂ | 80 °C, Solvent-free | 77-95% | ijcce.ac.ir |

| Iodine | Solvent-free | High | nih.gov |

| Ceric Ammonium (B1175870) Nitrate (10 mol%) | Ambient Temperature | High | nih.gov |

| SiO₂ Nanoparticles | 100 °C, Microwave | ~93% | nih.gov |

Utilization of Named Reactions for Quinoline Backbone Construction as Precursors

Skraup Synthesis Variants for Quinoline Core Formation

The Skraup synthesis, first reported in 1880, is a classic method for preparing quinolines. The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction mechanism proceeds through the dehydration of glycerol to acrolein, followed by a 1,4-conjugate addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation of the resulting dihydroquinoline intermediate yield the quinoline ring system. iipseries.orgchemistry-online.comwikipedia.org

A significant variant of this reaction, often referred to as the Skraup-Doebner-von Miller synthesis, employs α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. chemistry-online.comwikipedia.org The reaction is known to be highly exothermic, and moderators such as ferrous sulfate (B86663) are often added to control its pace. chemistry-online.com While the Skraup synthesis is versatile for producing a range of quinoline derivatives by starting with appropriately substituted anilines, specific examples detailing the direct synthesis of this compound using this method are not prominently described in readily available literature. Theoretically, employing an aniline precursor already bearing a sulfonic acid group, such as an aminobenzenesulfonic acid, could potentially lead to the formation of a quinoline sulfonic acid. However, the specific conditions and resulting isomeric substitution patterns for such a reaction would require dedicated investigation.

Doebner Reaction and Quinoline-4-carboxylic Acid Synthesis (as a related example)

The Doebner reaction provides a route to quinoline-4-carboxylic acids through a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. nih.govwikipedia.org This method is distinct from the Skraup synthesis as it directly introduces a carboxylic acid functional group at the 4-position of the quinoline ring. The reaction mechanism is thought to involve either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or the formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. In either pathway, subsequent cyclization and dehydration lead to the final product. wikipedia.org

This reaction serves as a pertinent example of how the choice of reactants in a classical quinoline synthesis can be tailored to introduce specific functionalities. While the Doebner reaction itself is primarily associated with the synthesis of quinoline-4-carboxylic acids, the principle of using a functionalized starting material could be conceptually applied to the synthesis of other derivatives.

Knorr Quinoline Synthesis and β-Ketoanilide Precursors

The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines (or their tautomeric 2-quinolone form) from β-ketoanilides under strong acid conditions, typically using sulfuric acid. wikipedia.orgdrugfuture.comsynarchive.com The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the enol or enolate of the keto group attacks the aniline ring, followed by dehydration to form the quinoline ring. wikipedia.org

The regiochemical outcome of the reaction can be influenced by the reaction conditions. Under certain conditions, a competing reaction can lead to the formation of 4-hydroxyquinolines. wikipedia.org The Knorr synthesis is a powerful tool for accessing the 2-quinolone scaffold. For the synthesis of a this compound derivative via this route, one would need to start with a β-ketoanilide that is appropriately substituted with a sulfonic acid group or a precursor group on either the aniline or the keto-ester portion of the molecule.

Conrad-Limpach Synthesis Strategies

The Conrad-Limpach synthesis is another important method for the preparation of hydroxyquinolines. This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.comnih.gov The reaction conditions play a crucial role in determining the isomeric product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate (the kinetic product), which upon heating to high temperatures (around 250 °C), cyclizes to form a 4-hydroxyquinoline. wikipedia.org Conversely, at higher initial temperatures, the reaction can favor the formation of a β-ketoanilide (the thermodynamic product), which can then cyclize to a 2-hydroxyquinoline, in a manner related to the Knorr synthesis. wikipedia.org The use of high-boiling inert solvents can significantly improve the yields of the cyclization step. nih.gov

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netjocpr.com The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound to form an imine or enamine, which subsequently undergoes cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction is particularly useful for preparing quinolines with a carboxylic acid group at the 4-position and various substituents at the 2- and 3-positions, depending on the nature of the carbonyl compound used. jocpr.com The synthesis of a this compound derivative using this method would likely require a starting isatin that is substituted with a sulfonic acid group.

Niementowski Quinoline Synthesis

The Niementowski quinoline synthesis involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. drugfuture.comwikipedia.orgwikipedia.org The reaction is typically carried out at high temperatures. wikipedia.org The mechanism is believed to proceed through the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org The high temperatures required for this reaction have made it less commonly used than some other quinoline syntheses. However, variations using catalysts or different reaction conditions have been explored to improve its practicality. wikipedia.org

Povarov Reaction Methodologies

The Povarov reaction is a formal [4+2] cycloaddition reaction between an aromatic imine (typically formed in situ from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov This multicomponent reaction is a powerful tool for the synthesis of substituted quinolines. The reaction is often catalyzed by Lewis acids or Brønsted acids. wikipedia.org The versatility of the Povarov reaction allows for the introduction of a wide range of substituents on the quinoline ring by varying the aniline, aldehyde, and alkene components.

Post-Cyclization Introduction of Sulfonic Acid Functionality

Introducing a sulfonic acid group at the 3-position of a pre-formed quinoline ring is not a straightforward process. Standard electrophilic sulfonation of quinoline with fuming sulfuric acid typically results in a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. Achieving substitution at the 3-position requires alternative strategies, often involving the introduction of a different functional group at this position, which can then be converted to a sulfonic acid.

One potential, though not extensively documented, pathway involves the initial halogenation of the quinoline ring at the 3-position. The resulting 3-haloquinoline could then, in principle, undergo nucleophilic substitution with a sulfite (B76179) salt or be converted into an organometallic intermediate for subsequent reaction with sulfur dioxide and an oxidizing agent to yield the desired sulfonic acid. However, the reactivity of the 3-position in quinoline towards such transformations can be challenging.

A more direct and recently developed method for the synthesis of 3-sulfonyl-substituted quinolines is a Knoevenagel condensation/aza-Wittig reaction cascade. This approach utilizes ortho-azidobenzaldehydes and β-ketosulfonamides or β-ketosulfones as key building blocks. The reaction proceeds in a domino fashion, leading to the formation of the quinoline core with the sulfonyl group already in place at the 3-position. This method has been shown to be effective for producing a variety of quinoline-3-sulfonamides and quinoline-3-sulfones in good to excellent yields.

Derivatization from Pre-Existing this compound Scaffolds

Once the this compound scaffold is obtained, it can be further modified to generate a range of functionalized analogues. A primary route for derivatization involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride. This can be achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

The resulting quinoline-3-sulfonyl chloride is a versatile intermediate that can react with a variety of nucleophiles to form a diverse set of derivatives. For example, reaction with amines or anilines leads to the formation of the corresponding sulfonamides. This approach has been successfully employed to synthesize a series of novel tertiary quinoline-3-sulfonamides. The flexibility of this method allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, which is of significant interest in medicinal chemistry for tuning the pharmacological properties of the molecule.

The following table provides examples of quinoline-3-sulfonamides synthesized from quinoline-3-sulfonyl chloride:

| Amine | Resulting Sulfonamide |

| Morpholine | 4-(Quinoline-3-sulfonyl)morpholine |

| Piperidine | 1-(Quinoline-3-sulfonyl)piperidine |

| Aniline | N-Phenylquinoline-3-sulfonamide |

| 4-Fluoroaniline | N-(4-Fluorophenyl)quinoline-3-sulfonamide |

Advanced Protection Group Chemistry in Quinoline Sulfonic Acid Synthesis

The synthesis of quinolines bearing a sulfonic acid group can be complicated by the high reactivity and polarity of the sulfonic acid moiety. These properties can interfere with the reaction conditions required for the formation of the quinoline ring. To circumvent these issues, the sulfonic acid group can be temporarily protected with a suitable protecting group.

Catalytic Applications and Catalytic System Design

Quinoline (B57606) Sulfonic Acids as Brønsted Acid Catalysts

The development of chiral Brønsted acid catalysts is crucial for stereoselective organic synthesis. nih.gov Chiral sulfonic acids, in particular, are an important class of these catalysts that expand the spectrum of available Brønsted acids for asymmetric transformations. nih.gov The design of these catalysts often involves creating a specific chiral environment around the acidic site to influence the stereochemical outcome of a reaction. nih.gov

Poly(ethylene glycol) (PEG) has been utilized as a soluble polymer support for sulfonic acid catalysts, creating systems that are both effective and environmentally benign. researchgate.netrsc.org Sulfuric acid-modified polyethylene glycol (PEG-OSO₃H) is a stable, biodegradable, and recyclable polymeric catalyst. researchgate.netrsc.org These catalysts merge the benefits of homogeneous catalysis, such as high reactivity, with the advantages of heterogeneous catalysts, including ease of separation and reuse. researchgate.net The solubility profile of PEG allows it to dissolve in certain solvents, facilitating the reaction in a homogeneous phase, and then be precipitated by adding a different solvent, allowing for easy recovery. researchgate.net This approach has been successfully applied to various organic reactions, including the synthesis of quinoline derivatives, with the catalyst being reused multiple times without a significant drop in activity. researchgate.net

Task-specific ionic liquids (TSILs), particularly those functionalized with sulfonic acid groups, have emerged as highly efficient and reusable catalysts for organic synthesis. acs.orgnih.gov These catalysts exhibit properties of both homogeneous and heterogeneous systems; they are soluble in the reaction medium but can be easily separated from the product, often by simple filtration. acs.orgnih.gov An SO₃H-functionalized ionic liquid has been successfully used as a water-tolerant acidic catalyst for the one-pot Friedländer synthesis of quinolines. nih.gov This method offers significant green chemistry benefits by working efficiently in water and avoiding toxic catalysts and solvents. acs.org The catalyst can be recycled at least five times without any significant loss of its catalytic activity, demonstrating its robustness. acs.orgnih.gov

Immobilizing sulfonic acid groups onto solid supports is a primary strategy for creating heterogeneous acid catalysts, which are crucial for sustainable industrial processes. nih.govmdpi.com These solid acids offer advantages over homogeneous catalysts like sulfuric acid by simplifying catalyst recovery and minimizing waste. mdpi.comnih.gov

Various inorganic materials, such as silica (B1680970), zirconia, and titania, have been functionalized with sulfonic acid groups to create stable and reusable catalysts. mdpi.com Another advanced approach involves functionalizing layered graphitic carbon nitride (g-C₃N₄) with sulfonic acid groups. nih.gov This metal-free heterogeneous catalyst, g-C₃N₄-(CH₂)₃-SO₃H, has shown remarkable activity in the Friedländer synthesis of quinolines, outperforming many other catalysts. nih.gov The high catalytic rate is attributed to its elevated surface acidity from the Brønsted acid sites. nih.gov

Covalent organic frameworks (COFs) have also been employed as platforms for sulfonic acid catalysts. A quinoline-linked COF decorated with imidazolium (B1220033) and sulfonic acid groups serves as a highly efficient heterogeneous Brønsted acid catalyst for the Biginelli reaction under solvent-free conditions. acs.org

Metal-organic frameworks (MOFs) are crystalline porous materials that can be designed with specific catalytic functionalities. researchgate.nethkust.edu.hk Incorporating sulfonic acid groups into MOFs is an effective strategy for producing robust solid acid catalysts. hkust.edu.hkmdpi.comcolab.ws

A notable example is a cerium-based MOF (Ce-MOF) constructed using quinoline sulfonic acid as an organic ligand. acs.org This material exhibits excellent stability and features a high surface area with large one-dimensional channels. acs.org Benefiting from ligand-to-metal charge transfer, this Ce-MOF shows strong visible-light absorption and functions as an outstanding photocatalyst for CO₂ reduction, achieving a CO production rate of 138 μmol·g⁻¹·h⁻¹. acs.org This performance surpasses that of previously reported Ce-MOF photocatalysts. acs.org In other applications, sulfonic acid groups have been supported on MOFs like UiO-66 to create highly active and reusable catalysts for the esterification of fatty acids in biodiesel production. mdpi.com

Mechanistic Aspects of Catalysis Mediated by Quinoline Sulfonic Acids

The catalytic activity of quinoline sulfonic acids in their role as Brønsted acids stems from the ability of the sulfonic acid group (-SO₃H) to donate a proton to a substrate. This protonation is the key initial step in many acid-catalyzed reactions.

In the context of the Friedländer quinoline synthesis, the mechanism involves the catalyst's Brønsted acid sites. nih.gov The reaction proceeds through the following key steps:

Protonation : The sulfonic acid catalyst first protonates the carbonyl oxygen of the β-ketoester or ketone. This activation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The amino group of the 2-aminoaryl ketone acts as a nucleophile and attacks the activated carbonyl carbon, forming a carbinolamine intermediate.

Dehydration and Cyclization : The intermediate undergoes dehydration (loss of a water molecule), a step that is facilitated by the acidic medium, leading to the formation of an enamine or imine. Subsequent intramolecular cyclization and aromatization yield the final polysubstituted quinoline product.

Catalyst Regeneration : The catalyst is regenerated at the end of the cycle, allowing it to participate in further reactions.

This general mechanism of substrate activation via protonation is a common feature for sulfonic acid catalysts across a range of reactions, including esterifications and multicomponent reactions like the Biginelli reaction. acs.orgmdpi.com

Green Chemistry Principles in Quinoline 3 Sulfonic Acid Research

Development of Environmentally Benign Synthetic Protocols

Traditional methods for synthesizing quinolines often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents, leading to significant environmental concerns. tandfonline.comresearchgate.net To address these issues, a variety of environmentally friendly synthetic protocols have been explored for quinoline (B57606) derivatives. These modern approaches often result in shorter reaction times, higher yields, and simpler work-up procedures. tsijournals.comresearchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com The use of water as a solvent in the synthesis of quinoline derivatives has been successfully demonstrated. For instance, the synthesis of 4-ferrocenyl quinoline derivatives has been achieved in good yields (69-95%) using water as a green solvent and p-toluene sulfonic acid as a catalyst under reflux conditions. researchgate.nettandfonline.com This approach minimizes the use of volatile organic compounds. Another eco-friendly method involves the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and a ketone, catalyzed by ammonium (B1175870) acetate (B1210297) in water under microwave irradiation, affording quinoline derivatives in 75-93% yields. tandfonline.com

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the need for potentially harmful organic solvents. tsijournals.com These reactions often lead to shorter reaction times, increased yields, and easier product isolation. tsijournals.comresearchgate.net The synthesis of poly-substituted quinolines has been efficiently carried out under solvent-free conditions using 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride as a homogeneous catalyst. tsijournals.com In another example, 1,3-disulfonic acid imidazolium hydrogen sulfate (B86663), a reusable ionic liquid, has been employed as an efficient catalyst for the solvent-free synthesis of quinoline derivatives via the Friedländer reaction, with excellent yields and short reaction times. academie-sciences.fr This catalyst is water-soluble, allowing for easy separation and recycling. academie-sciences.fr

Table 1: Comparison of Solvent-Free Synthesis of Quinoline Derivatives

| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| 3-methyl-1-sulfonic acid imidazolium chloride | 2-amino-5-chlorobenzophenone, dimedone, 90 °C | 92 | Not Specified | tsijournals.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govamazonaws.com This technique has been successfully applied to the synthesis of various quinoline derivatives. For example, the Povarov-type multi-component reaction to synthesize quinolines has been performed using (+)camphor-10-sulfonic acid as a promoter under microwave irradiation at 90°C for 20 minutes, yielding products in 26-90% yields. rsc.org In another approach, various anilines, aryl aldehydes, and styrene (B11656) were reacted in the presence of p-sulfonic acid calix rsc.orgarene under microwave irradiation at 200°C for 20-25 minutes to produce quinoline derivatives in 40-68% yields. rsc.org A three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol (B145695) using p-toluenesulfonic acid as a catalyst under microwave conditions at 80°C for just 3 minutes furnished quinoline derivatives in good yields (50-80%). rsc.org

Table 2: Microwave-Assisted Synthesis of Quinoline Derivatives

| Catalyst/Promoter | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (+)camphor-10-sulfonic acid | Povarov-type | 90 °C, 20 min | 26-90 | rsc.org |

| p-sulfonic acid calix rsc.orgarene | Multi-component | Neat, 200 °C, 20-25 min | 40-68 | rsc.org |

Photocatalysis offers a green and sustainable approach to organic synthesis, utilizing light as an energy source to drive chemical reactions. While specific research on the light-irradiated synthesis of quinoline-3-sulfonic acid is limited, studies on related quinoline derivatives demonstrate the potential of this methodology. For instance, a photocatalyst-free approach using 5 W blue light has been developed for the conversion of α,β-unsaturated ketones to various 2-aryl/-alkyl quinolines in good yields. mdpi.com Another study reported a photo-thermo-mechanochemical, solvent-free method for assembling quinolines catalyzed by iron(II) phthalocyanine. mdpi.com These examples highlight the growing interest in using light to promote the synthesis of quinoline scaffolds under mild and environmentally friendly conditions.

Design and Application of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of chemical processes. academie-sciences.frnih.gov Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and reused. mdpi.com

Nanoparticle-supported catalysts have garnered significant attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity. nih.gov Iron-based nanoparticles are particularly attractive due to their low toxicity, abundance, and magnetic properties, which allow for easy separation and recycling. nih.gov For example, Fe3O4 nanoparticles supported by 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate have been used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov Another example is the use of sulfonic acid grafted on silica-shell silver nanoparticles (Ag@SiO2–SO3H) as a reusable catalyst for the multi-component synthesis of pyrimido[4,5-b]quinoline derivatives. rsc.orgresearchgate.net These nanoparticles are prepared via a sol-gel method and functionalized with chlorosulfonic acid to introduce acidic catalytic sites. rsc.org Similarly, sulfonic acid-functionalized cobalt ferrite (B1171679) magnetic nanoparticles have been shown to be highly efficient and recyclable catalysts for the synthesis of various nitrogen-containing heterocycles. rsc.org

Table 3: Recyclability of Nanoparticle-Supported Catalysts in Quinoline Synthesis

| Catalyst | Number of Cycles | Final Yield/Activity | Reference |

|---|---|---|---|

| Dodecylbenzenesulfonic acid supported on Fe3O4 | 6 | No significant loss of activity | nih.gov |

Polymeric and Ionic Liquid-Based Recyclable Systems

In the pursuit of sustainable chemical manufacturing, the development of recyclable catalytic systems is a cornerstone of green chemistry. For the synthesis of quinoline derivatives, including this compound, significant research has focused on immobilizing acidic catalysts on polymeric supports or utilizing acidic ionic liquids. These approaches combine the benefits of homogeneous and heterogeneous catalysis, facilitating high efficiency while allowing for simple catalyst separation and reuse, thereby minimizing waste and improving process economics.

Polymeric Recyclable Systems

Polymer-supported catalysts offer a practical solution for catalyst recovery. By anchoring the catalytically active species, such as a sulfonic acid group, to a polymer backbone, the catalyst becomes a solid that can be easily filtered from the reaction mixture. This strategy has been effectively applied to the Friedländer annulation, a key reaction for synthesizing the quinoline core.

One notable example is the use of a cross-linked polymer-bound sulfonic acid, Poly(AMPS-co-AA), derived from 2-acrylamido-2-methylpropanesulfonic acid (AMPS) and acrylic acid (AA). This polymer has been successfully employed as an efficient and reusable catalyst for the Friedländer synthesis of substituted quinolines under solvent-free conditions. researchgate.net Another commercially available polymer, Nafion NR50, which is a sulfonic acid-functionalized synthetic polymer, has also been utilized as a reusable solid acid catalyst for the Friedländer synthesis of quinolines in ethanol under microwave irradiation, showcasing an environmentally friendly approach. mdpi.com

Research has also explored the use of chitosan, a biopolymer, functionalized with sulfonic acid groups (Chitosan-SO3H) as a recyclable catalyst for quinoline synthesis. mdpi.com Furthermore, sophisticated structures like sulfonic-acid-based lyotropic bicontinuous cubic polymer networks have been developed. These materials act as nanoporous acid resins, providing high catalytic activity and molecular-size selectivity, and can be reused with only a slight loss in activity. rsc.orgdntb.gov.ua

Table 1: Performance of Polymeric Sulfonic Acid Catalysts in Quinoline Synthesis

| Polymeric Catalyst | Reaction Type | Key Research Findings | Recyclability |

|---|---|---|---|

| Poly(AMPS-co-AA) | Friedländer Synthesis | Acts as an efficient catalyst under solvent-free conditions for the synthesis of substituted quinolines. researchgate.net | The catalyst is reported to be reusable. |

| Nafion NR50 | Friedländer Synthesis | Effectively catalyzes the reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds under microwave conditions. mdpi.com | Demonstrated reusability as a solid acid catalyst. |

| Sulfonic-acid-based lyotropic polymer network | Esterification (Model Reaction) | Exhibits high catalytic activity and excellent molecular-size selectivity due to its nanoporous structure. rsc.org | Can be reused for at least three consecutive trials with only a slight loss in catalytic activity and recovery. rsc.org |

Ionic Liquid-Based Recyclable Systems

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Brønsted-acidic ionic liquids, particularly those functionalized with sulfonic acid (-SO3H) groups, have emerged as highly effective and recyclable catalysts for quinoline synthesis. acs.orgnih.gov These systems are often lauded for their "green" credentials, including low volatility, thermal stability, and the ability to be tuned for specific chemical tasks.

SO3H-functionalized ionic liquids have been successfully applied as water-tolerant acidic catalysts in the one-pot Friedländer synthesis of quinolines. acs.orgnih.gov This approach allows the reaction to be performed in an aqueous medium, and the quinoline products can be conveniently separated by simple filtration. acs.orgnih.gov The ionic liquid catalyst remains in the aqueous phase and can be easily recycled for multiple runs without a significant decrease in its catalytic activity. acs.orgnih.gov Studies have shown that these catalysts can be reused at least five times with minimal loss of efficacy, demonstrating a robust and sustainable catalytic system. nih.gov The efficiency of these catalysts leads to high yields of various quinoline derivatives, typically in the range of 85-98%. acs.orgnih.gov

The design of these ionic liquids can be varied to enhance catalytic performance. For instance, the introduction of a lipophilic alkyl chain into the ionic liquid structure can improve its solubility in the reaction mixture, leading to better catalytic performance in certain reactions. mdpi.com The intrinsic acidity of the sulfonic acid group is key to the catalytic activity, making these ILs powerful tools for acid-catalyzed reactions. mdpi.comnih.gov

Table 2: Performance of Sulfonic Acid-Functionalized Ionic Liquids in Quinoline Synthesis

| Ionic Liquid Catalyst | Reaction Type | Key Research Findings | Recyclability |

|---|---|---|---|

| SO3H-functionalized ionic liquid | Friedländer Synthesis | Acts as a water-tolerant acidic catalyst, allowing for high yields (85-98%) in an aqueous medium. acs.orgnih.gov | Easily recycled for up to five times without significant loss of activity. acs.orgnih.gov |

| [Msim][OOCCCl3] | Friedländer Synthesis | Demonstrated to be as efficient as other known ionic liquids and acid catalysts, producing quinolines in yields up to 100%. mdpi.com | Noted for its ability to be recycled and reused. mdpi.com |

| Pyridinium propyl sulfonic acid ([PSna][HSO4]) | Alcohol Conversion (Model Reaction) | Showed high conversion and yield (over 96%) and maintained stability at temperatures up to 200 °C. nih.gov | Maintained high conversion (93.74%) and yield (88.17%) after five cycles. nih.gov |

The integration of polymeric and ionic liquid-based systems represents a significant advancement in applying green chemistry principles to the synthesis of quinolines. These recyclable catalysts not only reduce the environmental footprint of chemical processes but also offer operational simplicity and economic benefits.

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis of Quinoline-3-sulfonic Acid and its Derivatives

Spectroscopic analysis is fundamental to the structural confirmation of newly synthesized or isolated this compound derivatives. Each technique offers a unique piece of the structural puzzle, and together they provide a detailed molecular portrait.

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule correspond to characteristic absorption bands in the FT-IR spectrum. For this compound, the spectrum is expected to exhibit distinct peaks corresponding to the quinoline (B57606) core and the sulfonic acid moiety.

The key vibrational modes for this compound include:

O-H stretching: A broad band is anticipated in the region of 3000-2500 cm⁻¹, characteristic of the hydroxyl proton of the sulfonic acid group, often overlapping with C-H stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations of the quinoline ring are expected to appear around 3100-3000 cm⁻¹.

S=O stretching: The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are typically strong and appear in the regions of 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

S-O stretching: The S-O single bond stretching vibration is expected in the 900-700 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the quinoline ring's C=N and C=C bonds will produce a series of sharp bands in the 1650-1400 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations of the substituted aromatic rings can provide information about the substitution pattern and are typically observed in the 900-650 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3000-2500 | Broad, Strong |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak, Sharp |

| Asymmetric S=O stretch | 1250-1160 | Strong |

| Symmetric S=O stretch | 1080-1010 | Strong |

| C=N and C=C ring stretch | 1650-1400 | Medium to Strong, Sharp |

| S-O stretch | 900-700 | Medium |

| Aromatic C-H out-of-plane bend | 900-650 | Medium to Strong |

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the aromatic protons of the quinoline ring will appear as distinct signals in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The proton of the sulfonic acid group (-SO₃H) is expected to be highly deshielded and may appear as a broad singlet at a very low field (δ 10-14 ppm), and its position can be concentration and solvent dependent.

The expected chemical shifts for the protons on the quinoline ring are influenced by the electron-withdrawing nature of the sulfonic acid group at the C3 position. Protons H2 and H4, being in close proximity to the sulfonic acid group and the nitrogen atom, are expected to be the most deshielded.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.8 - 9.2 | Singlet |

| H4 | 8.2 - 8.6 | Singlet |

| H5 | 7.8 - 8.1 | Doublet |

| H6 | 7.5 - 7.8 | Triplet |

| H7 | 7.6 - 7.9 | Triplet |

| H8 | 7.9 - 8.2 | Doublet |

| -SO₃H | 10.0 - 14.0 | Broad Singlet |

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom attached to the sulfonic acid group (C3) is expected to be significantly deshielded. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 120-150 ppm).

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 148 - 152 |

| C3 | 135 - 140 |

| C4 | 130 - 135 |

| C4a | 128 - 132 |

| C5 | 129 - 133 |

| C6 | 127 - 131 |

| C7 | 128 - 132 |

| C8 | 125 - 129 |

| C8a | 145 - 150 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing the connectivity between protons in a molecule. In a COSY spectrum, cross-peaks appear between the signals of protons that are spin-spin coupled (typically protons on adjacent carbon atoms). For this compound, COSY would be instrumental in confirming the assignments of the aromatic protons by showing correlations between adjacent protons on the quinoline ring system. For example, a cross-peak would be expected between the signals for H5 and H6, H6 and H7, and H7 and H8, confirming their sequential arrangement in the benzene (B151609) ring portion of the quinoline nucleus. The absence of coupling for H2 and H4 would be evident by the lack of cross-peaks to other protons.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₉H₇NO₃S), the expected molecular weight is approximately 209.22 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 209 or 210, respectively.

The fragmentation of this compound under mass spectrometry conditions would likely involve the loss of the sulfonic acid group or parts of it. Common fragmentation pathways could include the loss of SO₃ (80 Da) or SO₂ (64 Da). The fragmentation pattern can provide confirmatory evidence for the presence of the sulfonic acid group and the quinoline core.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 210 | Protonated molecular ion |

| M⁺ | 209 | Molecular ion |

| [M-SO₂]⁺ | 145 | Loss of sulfur dioxide |

| [M-SO₃]⁺ | 129 | Loss of sulfur trioxide |

Mass Spectrometry (MS) for Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₇NO₃S, the theoretical exact mass can be calculated. This theoretical value serves as a benchmark for experimental measurements.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇NO₃S |

| Monoisotopic Mass | 209.0147 g/mol |

| Theoretical [M+H]⁺ | 210.0225 |

| Theoretical [M-H]⁻ | 208.0068 |

Note: The monoisotopic mass for the isomer quinoline-8-sulfonic acid is reported as 209.014664, which is consistent with the theoretical mass of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds within a mixture. However, the direct analysis of sulfonic acids, including this compound, by GC-MS is generally not feasible due to their low volatility and high polarity, which can lead to poor chromatographic performance and thermal decomposition in the GC inlet.

To overcome this limitation, derivatization is a necessary step to increase the volatility of sulfonic acids prior to GC-MS analysis. Common derivatization strategies for sulfonic acids include esterification (e.g., methylation) or silylation, which convert the polar sulfonic acid group into a less polar and more volatile derivative.

While specific GC-MS studies on derivatized this compound are not prevalent in the literature, the analysis of other quinoline derivatives provides insight into the expected chromatographic behavior. For instance, the GC-MS analysis of quinoline itself has been reported, detailing the chromatographic conditions and characteristic mass spectral fragmentation patterns researchgate.net. A derivatized this compound would be expected to elute from a GC column, such as a DB-5MS, and produce a mass spectrum that includes a molecular ion peak corresponding to the derivative, as well as fragment ions characteristic of the quinoline core and the derivatized sulfonic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Quinoline and its derivatives are known to exhibit characteristic UV-Vis absorption spectra due to π-π* transitions within the aromatic system.

Specific UV-Vis spectral data for this compound is not extensively documented. However, the general spectral features can be inferred from studies on related quinoline compounds. The UV-Vis spectrum of quinoline in various solvents shows distinct absorption bands. The position and intensity of these bands are influenced by the solvent polarity and the nature and position of substituents on the quinoline ring. The sulfonic acid group at the 3-position is expected to act as an auxochrome, potentially causing a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted quinoline.

Table 2: Typical UV Absorption Maxima for Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Electronic Transition |

| Quinoline | Ethanol (B145695) | 226, 276, 313 | π-π |

| 8-Hydroxyquinoline (B1678124) | Ethanol | 242, 255, 310 | π-π |

Note: The data presented is for general quinoline derivatives and serves to illustrate the expected spectral region of absorption. Actual values for this compound may vary.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

A crystal structure for this compound has not been found in the surveyed literature. However, the crystal structure of a closely related derivative, quinoline-8-sulfonamide, has been determined, offering valuable insights into the solid-state conformation of a quinoline ring bearing a sulfonamide group, which is structurally similar to a sulfonic acid group.

In the crystal structure of quinoline-8-sulfonamide, the sulfonamide group participates in both intramolecular and intermolecular hydrogen bonding. The molecules form dimers through N-H···O hydrogen bonds. Additionally, π-π stacking interactions are observed between the benzene rings of adjacent dimers researchgate.net. It is plausible that this compound would also exhibit extensive hydrogen bonding in the solid state via its sulfonic acid group, leading to the formation of a well-ordered crystal lattice.

Table 3: Crystallographic Data for the Related Compound Quinoline-8-sulfonamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9431(3) |

| b (Å) | 10.4542(2) |

| c (Å) | 10.4648(2) |

| β (°) | 109.313(2) |

| Volume (ų) | 923.33(4) |

Disclaimer: The crystallographic data presented is for quinoline-8-sulfonamide, a derivative of quinoline sulfonic acid, and is intended to be illustrative of the type of information obtained from single crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Dynamic Behavior StudiesThere is no evidence of Molecular Dynamics simulations being performed to study the conformational flexibility, stability, or interaction of Quinoline-3-sulfonic acid with other molecules or in solution.

While research on related compounds, such as 6- and 8-halogenosubstituted 3-quinoline-sulfonic acid derivatives, has been conducted, it has focused on synthesis and biological activity rather than detailed computational analysis. researchgate.net The absence of these specific computational studies on this compound highlights an opportunity for future research to characterize its fundamental electronic and dynamic properties, which could support the development of new applications in materials science and medicinal chemistry.

Elucidation of Reaction Mechanisms via Quantum Chemical Studies

Quantum chemical studies have been instrumental in providing detailed insights into the reaction mechanisms for the synthesis of quinoline (B57606) derivatives, including those with a sulfonyl group at the 3-position. While comprehensive computational studies specifically detailing the reaction mechanisms of this compound itself are not extensively documented in the reviewed literature, mechanistic investigations into the synthesis of 3-sulfonylquinolines from precursors like N-propargylanilines offer valuable analogous information.

A significant pathway for the synthesis of 3-sulfonylquinolines involves the reaction of N-propargylanilines with sodium sulfinates. Experimental studies have proposed a plausible reaction mechanism that is supported by the principles of computational chemistry, suggesting a radical cascade process. This process is initiated by the generation of a sulfonyl radical from a sulfonyl-containing precursor.

The proposed mechanism can be broken down into the following key steps:

Initiation: The reaction is often initiated under thermal or photolytic conditions, or with the aid of a catalyst, leading to the formation of a sulfonyl radical from a sulfonylating agent such as sodium sulfinate.

Radical Addition: The highly reactive sulfonyl radical then adds to the alkyne moiety of the N-propargylaniline. This addition is a crucial step that incorporates the sulfonyl group into the organic framework.

Intramolecular Cyclization: Following the radical addition, an intramolecular cyclization occurs. The resulting radical intermediate attacks the aromatic ring of the aniline (B41778) derivative, leading to the formation of a six-membered ring, which is the core structure of the quinoline.

Rearomatization: The final step in the formation of the stable quinoline ring is a rearomatization process, which typically involves the elimination of a hydrogen atom to restore the aromaticity of the newly formed heterocyclic ring.

Table 1: Key Steps in the Proposed Radical Cascade Mechanism for the Synthesis of 3-Sulfonylquinolines

| Step | Description | Intermediate/Transition State |

| 1 | Initiation | Generation of a sulfonyl radical from a precursor. |

| 2 | Radical Addition | The sulfonyl radical adds to the alkyne of N-propargylaniline. |

| 3 | Intramolecular Cyclization | The radical intermediate attacks the aniline ring to form the quinoline core. |

| 4 | Rearomatization | Elimination of a hydrogen atom to form the stable aromatic quinoline ring. |

Electrochemical Studies of Quinoline Sulfonic Acids

Investigation of Redox Behavior using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique used to probe the redox properties of electroactive species. Studies on quinoline (B57606) derivatives have provided valuable data on their oxidation and reduction potentials, which are influenced by the molecular structure and the presence of various functional groups.

Research on a series of quinoline salts has demonstrated that their reduction potentials can vary significantly, typically ranging from -0.43 to -1.08 V. nih.gov This range highlights the influence of different functionalities attached to the quinoline core on its electron-accepting capabilities. The electrochemical results are often correlated with the compound's structure to understand structure-activity relationships. nih.gov

For instance, the electrochemical oxidation of 6-aminoquinoline (B144246) has been studied in detail, revealing complex reaction pathways. researchgate.net The initial electro-oxidation is influenced by the solution's pH, and the process can lead to dimerization reactions following electron transfer. researchgate.net Similarly, the electrochemical properties of derivatives like 8-hydroxy-quinoline-5-carbaldehyde show a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. nih.gov The study of such compounds helps in understanding the fundamental electron transfer processes of the quinoline scaffold.

The table below summarizes representative electrochemical data for quinoline derivatives obtained through cyclic voltammetry.

| Compound Family | Potential Range (V) | Technique | Key Finding |

| Quinoline Salts | -0.43 to -1.08 | Cyclic Voltammetry | Reduction potentials vary with structural features. nih.gov |

| 6-Aminoquinoline | > 1.2 (Anodic Peak) | Cyclic Voltammetry | pH-dependent oxidation leading to dimerization. researchgate.net |

| Quinolone Azo Dye | Two cathodic peaks | Convolutive Voltammetry | Irreversible reduction processes observed. iieta.org |

Electrochemical Impedance Spectroscopy (EIS) for Surface Interaction Analysis

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for characterizing interfacial phenomena, such as the adsorption of molecules on an electrode surface. In the context of quinoline derivatives, EIS has been instrumental in elucidating their role as corrosion inhibitors for metals like mild steel.

Studies have shown that quinoline derivatives effectively inhibit mild steel corrosion by adsorbing onto the metal surface. najah.eduresearchgate.net The formation of a protective layer at the metal/solution interface is the primary mechanism of inhibition. EIS measurements reveal that this adsorption process alters the impedance characteristics of the electrode. The data often shows that with an increasing concentration of the quinoline inhibitor, the charge transfer resistance increases, indicating a more effective barrier to corrosion. najah.edu

The adsorption behavior of these compounds frequently adheres to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. najah.eduresearchgate.net This indicates a strong, stable interaction between the quinoline molecules and the metal surface. The presence of heteroatoms like nitrogen and oxygen, along with π electrons in the quinoline ring, facilitates this adsorption process. najah.edu

The following table presents typical parameters obtained from EIS studies of quinoline derivatives as corrosion inhibitors.

| Quinoline Derivative | Max Inhibition Efficiency (%) | Adsorption Isotherm | Key EIS Finding |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 90 | Langmuir | Inhibition through surface adsorption. najah.edu |

| 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4) | 98.09 | Langmuir | Acts as a mixed-type inhibitor. researchgate.net |

| Quinoxaline derivatives of 8-hydroxyquinoline (B1678124) | Very Good | Langmuir | Adsorption complies with Langmuir isotherm at various temperatures. jmaterenvironsci.com |

Electrocatalytic Applications Involving Sulfonated Quinoline Scaffolds

While the direct use of sulfonated quinoline scaffolds as primary electrocatalysts is not widely documented in the reviewed literature, research into the electrocatalytic modification of the quinoline ring itself provides significant insights into its electrochemical reactivity. A notable application is the electrocatalytic hydrogenation of quinolines.

A fluorine-modified cobalt catalyst has been shown to exhibit high activity for the electrocatalytic hydrogenation of quinolines using water as the hydrogen source. nih.govnih.gov This process selectively converts quinolines to 1,2,3,4-tetrahydroquinolines with high yield and selectivity under ambient conditions. nih.govnih.gov Theoretical and experimental results suggest that the catalyst surface enhances the adsorption of the quinoline molecule and promotes the activation of water to produce active hydrogen species. nih.govnih.gov This work highlights the potential for developing efficient electrocatalytic systems for the transformation of quinoline derivatives into valuable chemical precursors. nih.govnih.gov

This electrocatalytic system demonstrates a promising approach for the synthesis of bioactive precursors and other valuable compounds from quinoline scaffolds. nih.govnih.gov

Electrochemical Methods for Degradation Processes of Quinoline Derivatives

Electrochemical advanced oxidation processes (EAOPs) are effective methods for the degradation of persistent organic pollutants, including quinoline and its derivatives. These methods utilize electrochemically generated reactive oxygen species to break down the complex molecular structures into simpler, less harmful substances.

The bipolar electro-Fenton process has been successfully employed to treat quinoline solutions. mdpi.com In this system, hydroxyl radicals (•OH) and active chlorine species are electrogenerated, which then attack the quinoline molecule. mdpi.com The degradation can result in a significant decrease in the chemical oxygen demand (COD) of the wastewater. mdpi.com The degradation pathways often involve the initial hydroxylation or chlorination of the quinoline ring, followed by fragmentation into smaller molecules, and eventual mineralization to CO2 and H2O. mdpi.com

Another approach is direct electro-oxidation in a swirling flow reactor, which has been used to remove quinoline from aqueous solutions containing chloride. electrochemsci.org The efficiency of total organic carbon (TOC) removal can be substantial, with operational parameters like current density having a significant impact on the degradation rate. electrochemsci.org Kinetic analyses often show that the abatement of quinoline follows pseudo-first-order kinetics. electrochemsci.org

Studies on the degradation of quinoline-based herbicides, such as 8–quinoline carboxylic acid, with radicals like hydroxyl (•OH) and sulfate (B86663) (SO4•−) also provide insights into the reaction mechanisms. nih.gov The degradation pathways can involve hydroxylation reactions and cleavage of the benzene (B151609) or pyridine (B92270) rings, leading to the formation of various intermediates. nih.gov

The table below outlines key findings from studies on the electrochemical degradation of quinoline.

| Electrochemical Method | Key Oxidant(s) | Main Degradation Products | Key Finding |

| Bipolar Electro-Fenton | •OH, Active Chlorine | Hydroxylated and chlorinated derivatives, small molecules, CO2, H2O. mdpi.com | Synergistic effect of NaCl as an electrolyte enhances degradation. mdpi.com |

| Electro-oxidation (Swirling Flow Reactor) | Active Chlorine | Intermediates, CO2. | TOC removal efficiency up to 68.0% under optimal conditions. electrochemsci.org |

| Persulfate–iron system | Sulfate radicals (SO4•−) | Hydroxylated compounds, ring-cleavage products, organic acids. nih.gov | A combination of Fe2+ and ZVI significantly accelerates the oxidation reaction. nih.gov |

Lack of Specific Research Hinders Detailed Analysis of Quinoline-3-sulfonic Acid's Coordination Chemistry

The field of coordination chemistry extensively documents the behavior of various quinoline-based ligands. For instance, derivatives such as 8-hydroxyquinoline are well-known chelating agents, and the coordination properties of quinoline-7-sulfonic acid and quinoline-8-sulfonic acid have been explored. These molecules typically coordinate to metal ions through the nitrogen atom of the quinoline ring and an oxygen atom from a substituent group.

In the case of this compound, it is plausible that the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonic acid group could participate in metal chelation. However, without specific experimental data and research findings, any discussion on its potential terdentate ligand characteristics, the specifics of complex formation with transition and main group metals, coordination selectivity, ligand substitution reactions, and its integration into metal-organic frameworks (MOFs) would be purely speculative.

The absence of dedicated research on this compound in these areas prevents a scientifically accurate and informative discussion as per the structured outline provided. Further empirical studies are required to elucidate the coordination chemistry of this particular compound.

Coordination Chemistry and Ligand Design

Integration into Metal-Organic Frameworks (MOFs) for Advanced Materials

Characterization of MOF Structures and Properties

Once a Metal-Organic Framework incorporating a ligand such as Quinoline-3-sulfonic acid is synthesized, a comprehensive suite of characterization techniques is employed to elucidate its structure and properties. These methods provide critical insights into the material's crystallinity, porosity, thermal stability, and chemical composition.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature of the synthesized MOF. The diffraction pattern, which consists of a series of peaks at specific 2θ angles, serves as a fingerprint for the material's crystal structure. By comparing the experimental PXRD pattern with simulated patterns from crystallographic data, the phase purity and structural integrity of the MOF can be verified. For instance, the successful synthesis of sulfonic acid-functionalized MOFs is often confirmed by characteristic peaks in their PXRD patterns, indicating that the underlying framework structure is maintained after the incorporation of the functional group nih.gov.

Spectroscopic techniques are vital for confirming the presence and coordination of the organic linker within the framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups in the MOF. For a MOF containing this compound, FT-IR spectra would be expected to show bands corresponding to the quinoline (B57606) ring vibrations and the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group. The disappearance or shift of the O-H stretching band from the sulfonic acid and shifts in the S=O stretching frequencies can provide evidence of coordination to the metal centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state NMR, can provide detailed information about the local environment of specific atoms (e.g., ¹³C) within the MOF structure, confirming the successful incorporation of the organic linker.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the MOF. The analysis involves heating the material at a constant rate and monitoring its weight loss as a function of temperature. A typical TGA curve for a MOF shows an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau region indicating the framework's stability, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker and collapse of the framework. This data is crucial for determining the operational temperature range for potential applications.

Porosity and Surface Area Analysis , commonly performed using nitrogen or argon adsorption-desorption isotherms at low temperatures, is essential for characterizing the porous nature of MOFs. The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area of the material. The shape of the isotherm and the pore size distribution, calculated using methods like nonlocal density functional theory (NLDFT), provide detailed information about the pore volume and the uniformity of the pore structure.

Microscopic and Elemental Analysis techniques provide visual and compositional information about the MOF crystals.

Scanning Electron Microscopy (SEM) is used to visualize the morphology and size of the MOF crystals.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, provides elemental analysis of the material, confirming the presence of the constituent elements (such as carbon, nitrogen, sulfur, oxygen, and the specific metal) and their relative ratios rsc.org.

The table below summarizes the key characterization techniques and the information they provide for MOFs based on sulfonic acid-containing ligands.

| Characterization Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, and crystal structure. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups and confirmation of metal-ligand coordination. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |

| N₂/Ar Adsorption-Desorption (BET Analysis) | Specific surface area, pore volume, and pore size distribution. |

| Scanning Electron Microscopy (SEM) | Crystal morphology and size. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and distribution. |

Through the systematic application of these characterization techniques, a complete picture of the structural and physical properties of a MOF synthesized with this compound can be established, paving the way for its exploration in various technological applications.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Quinoline-3-sulfonic acid and its derivatives, providing powerful tools for separation and quantification. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are principal techniques for purity assessment, while counter-current chromatography (CCC) offers unique capabilities for isomer separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for analyzing quinoline (B57606) derivatives. For compounds structurally similar to this compound, such as other aromatic sulfonic acids, reverse-phase HPLC is a common approach. This technique separates compounds based on their polarity.

A typical HPLC setup involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation of sulfated phenolic compounds, for instance, is highly dependent on the pH and buffer capacity of the mobile phase mdpi.com. The inclusion of ion-pairing reagents in the mobile phase can sometimes improve peak shape and retention for highly polar compounds like sulfonic acids mdpi.com. Detection is commonly performed using a photodiode-array (PDA) or UV-Vis detector set at a wavelength where the quinoline moiety exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Sulfonic Acids

| Parameter | Condition |

|---|---|

| Column | C18, Pentafluorophenyl |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate) |

| Detection | UV-Vis or Photodiode-Array (PDA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 45°C |

This table presents a generalized set of parameters based on methods used for analogous compounds, which would be adapted for the specific analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times sigmaaldrich.com. For complex mixtures containing this compound and other related impurities or derivatives, UHPLC can provide superior separation efficiency compared to conventional HPLC sielc.comsielc.com. The transition from HPLC to UHPLC is generally straightforward, often requiring minor adjustments to the method, such as a reduction in flow rate and injection volume to accommodate the smaller column dimensions.

Counter-Current Chromatography for Isomer Separation (e.g., Di- and Trisulfonated Components)